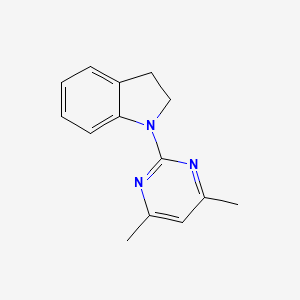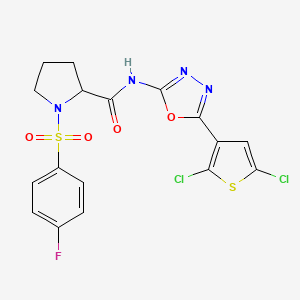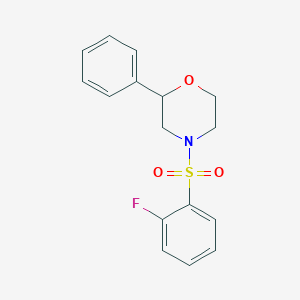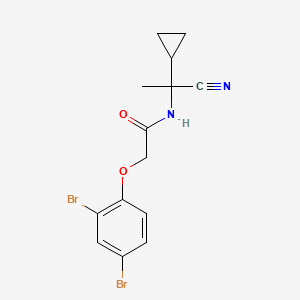
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPCC belongs to the class of amide compounds and is a potent inhibitor of the protein, phosphatase and tensin homolog (PTEN).
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide functions as an inhibitor of PTEN by binding to the active site of the protein. This binding prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid signaling molecule that is involved in cell growth and survival. The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide results in the accumulation of PIP3, which activates the downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PTEN by N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to have several biochemical and physiological effects. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to promote the growth inhibition of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to enhance the survival of neurons and protect against the toxic effects of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTEN and has been shown to have low toxicity in vitro. However, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has some limitations in lab experiments. Its solubility is limited in aqueous solutions, which can hinder its delivery to cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of PTEN. Additionally, the use of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide in combination with other therapeutic agents may enhance its effectiveness in the treatment of cancer and neurodegenerative diseases. Finally, the development of novel delivery methods for N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide may improve its solubility and increase its effectiveness as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide involves the reaction between 2,4-dibromophenol and N-(1-cyano-1-cyclopropylethyl)acetamide in the presence of a base catalyst. The reaction proceeds through an intermediate compound and yields N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide as the final product.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in the treatment of cancer. PTEN is a tumor suppressor protein that is often inactivated in various types of cancer. N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been shown to inhibit PTEN and thus promote the growth inhibition of cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBYLLVJLWIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)
![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)


![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
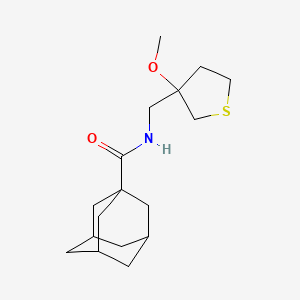
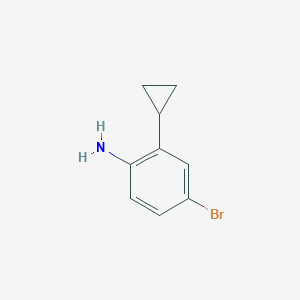
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
